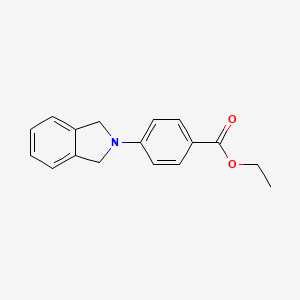

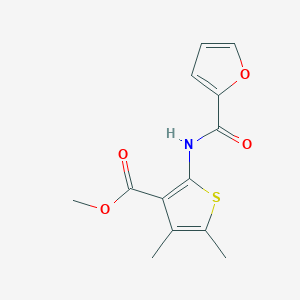

![molecular formula C18H13NO4 B5560463 isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)

isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves several key reactions, including nitrosation and amination processes. Nitrosation of 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones with sodium nitrite in acetic acid leads to the formation of N-nitroso derivatives, which are converted into 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxides upon heating (Gornostaev et al., 2006).

Molecular Structure Analysis

Anthraquinone derivatives, including those related to isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate, exhibit complex molecular structures characterized by fused ring systems. These structures often involve the incorporation of additional functional groups through synthetic modifications, significantly impacting their chemical and physical properties.

Chemical Reactions and Properties

The chemical reactivity of anthraquinone derivatives is influenced by their molecular structure. For instance, the reaction of 6H-6-oxo-3(5)-halogenoanthra[1,9-cd]isoxazoles with sodium azide and potassium fluoride demonstrates nucleophilic substitution of the halogen by azide and fluoride ions, respectively, showcasing the compound's reactivity towards inorganic nucleophiles (Gornostaev & Zeibert, 1986).

Wissenschaftliche Forschungsanwendungen

Catalysts for Hydrazone and Oxime Formation

Research highlights the use of anthranilic acids and aminobenzoic acids as superior catalysts for hydrazone and oxime formation, pivotal in molecular conjugation strategies for ligation, attachment, and bioconjugation in chemistry and biology. These catalysts enable rapid formation of these compounds even at neutral pH and low reactant concentrations, with 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid being particularly efficient, enhancing reaction rates significantly over traditional methods (Crisalli & Kool, 2013).

Novel Synthetic Methods

One study demonstrates the nitrosation of 3-alkylamino-5-arylamino-6H-anthra[1,9-cd]isoxazol-6-ones to create 3-alkyl-5-arylamino-6,11-dihydro-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione 2-oxides, illustrating a novel approach to synthesizing complex molecular structures (Gornostaev et al., 2006).

Amination of Anthra Isoxazol-6-ones

Another research focus is the amination of anthra[1, 9-c,d]isoxazol-6-one derivatives, a process that can lead to the formation of amino derivatives useful in further chemical synthesis and modifications. This work sheds light on the reactivity and potential applications of such compounds in creating new chemical entities (Gornbstaev et al., 1980).

Decarboxylative Photocyclization

The metal-, catalyst-, and oxidant-free photoredox neutral system for intramolecular decarboxylative cyclization of anthranilic acids offers an alternative synthesis method for carbazoles, with formic acid being the sole byproduct. This research opens up new avenues for the synthesis of complex organic compounds through environmentally benign methods (Huang, Deng, & Deng, 2020).

Antiviral Activity of Anthracene Derivatives

Anthracene derivatives of isoxazolino-carbocyclic nucleoside analogues have been explored for their antiviral activity, with specific focus on the inhibitory activity against viruses like Herpes simplex, Zoster virus, Hepatitis B and C, and notably, a remarkable activity against Human Papilloma virus without cellular toxicity at tested concentrations. This highlights the potential of such compounds in therapeutic applications (Memeo et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

propan-2-yl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c1-9(2)22-18(21)13-8-7-12-14-15(13)19-23-17(14)11-6-4-3-5-10(11)16(12)20/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZGWFXDEKVMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)

![(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)